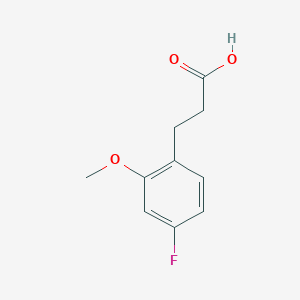

3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFZSCYPXORKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid

[1]

Introduction & Significance

3-(4-Fluoro-2-methoxyphenyl)propanoic acid (C₁₀H₁₁FO₃) is a specialized building block in medicinal chemistry, belonging to the class of phenylpropanoic acids (hydrocinnamic acids). This scaffold is frequently utilized in the design of small-molecule therapeutics targeting metabolic disorders (e.g., PPAR agonists), G-protein coupled receptors (e.g., GPR40), and integrin antagonists.

The molecule features two critical substituents on the phenyl ring:

-

4-Fluoro Group: Enhances metabolic stability by blocking para-oxidation by cytochrome P450 enzymes, a common metabolic soft spot.

-

2-Methoxy Group: Provides steric bulk and electron-donating properties, influencing the conformation of the propanoic acid tail and improving lipophilicity (LogP) for membrane permeability.

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

Structural Analysis

The core structure consists of a propanoic acid tail attached to the C1 position of a benzene ring. The 2-position (ortho) is substituted with a methoxy group (-OCH₃), and the 4-position (para) is substituted with a fluorine atom (-F).

| Property | Value |

| IUPAC Name | 3-(4-Fluoro-2-methoxyphenyl)propanoic acid |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| SMILES | COC1=C(C=CC(=C1)F)CCC(=O)O |

| CAS (Precursor) | 682804-98-4 (Cinnamic acid analog) |

| CAS (Aldehyde) | 450-83-9 (Starting material) |

Physicochemical Properties (Predicted)

-

LogP: ~1.8 – 2.2 (Moderate lipophilicity, favorable for oral bioavailability).

-

pKa: ~4.5 (Typical for carboxylic acids; exists as a carboxylate anion at physiological pH).

-

Hydrogen Bond Donors: 1 (COOH).

-

Hydrogen Bond Acceptors: 3 (COOH, OMe, F).

-

Rotatable Bonds: 4 (C-C bonds in the tail, C-O bond in methoxy).

Synthetic Pathways[10][11]

The synthesis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid is most efficiently achieved through the reduction of its unsaturated precursor, 4-Fluoro-2-methoxycinnamic acid , or via a stepwise Knoevenagel condensation starting from 4-Fluoro-2-methoxybenzaldehyde .

Route A: Hydrogenation of Cinnamic Acid Derivative (Preferred)

This method offers high yields and clean conversion, ideal for scale-up.

-

Starting Material: 4-Fluoro-2-methoxycinnamic acid (CAS 682804-98-4).

-

Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (

), Methanol or Ethyl Acetate. -

Protocol:

-

Dissolve the cinnamic acid precursor in methanol (0.1 M concentration).

-

Add 10 mol% Pd/C catalyst carefully under inert atmosphere (

). -

Purge the vessel with

gas and stir under a hydrogen balloon (1 atm) or slight pressure (30 psi) for 4–12 hours at room temperature. -

Monitoring: Monitor reaction progress via TLC or LC-MS (disappearance of the alkene peak).

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to yield the target propanoic acid as a white solid.

-

Route B: Knoevenagel-Doebner Condensation

This route builds the carbon chain directly from the aldehyde.

-

Starting Material: 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9).

-

Reagents: Malonic acid, Pyridine, Piperidine (catalytic).

-

Protocol:

-

Reflux the aldehyde with malonic acid in pyridine/piperidine to form the cinnamic acid intermediate via condensation and decarboxylation.

-

Isolate the intermediate and proceed with hydrogenation (as in Route A).

-

Synthetic Workflow Diagram

Caption: Two-step synthesis starting from the commercially available aldehyde to the final saturated acid.

Analytical Characterization

To validate the structure of the synthesized compound, the following spectroscopic signals are expected:

Proton NMR ( H-NMR, 400 MHz, CDCl )

- ~11.0–12.0 ppm (br s, 1H): Carboxylic acid (-COOH).

- ~6.8–7.2 ppm (m, 3H): Aromatic protons (splitting pattern depends on F-coupling).

-

~3.82 ppm (s, 3H): Methoxy group (-OCH

-

~2.90 ppm (t, 2H): Benzylic methylene (-CH

-

~2.65 ppm (t, 2H): Alpha-methylene (-CH

Mass Spectrometry (ESI-MS)

-

Negative Mode (

): Expected peak at m/z 197.1. -

Fragmentation: Loss of

(M-44) is common for carboxylic acids.

Applications in Drug Discovery[9][12]

PPAR Agonists

Phenylpropanoic acid derivatives are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs) .[1] The acidic head group mimics fatty acids, binding to the receptor's ligand-binding domain. The 2-methoxy substituent can lock the conformation to fit specific hydrophobic pockets, while the 4-fluoro group prevents rapid metabolic clearance, extending the drug's half-life.

Bioisosterism

This molecule serves as a bioisostere for other aromatic acids. The fluorine atom mimics hydrogen in size but significantly alters the electronic environment, often increasing potency against targets like GPR40 (FFAR1) , a target for type 2 diabetes.

Intermediate for Dihydrocoumarins

The compound can undergo intramolecular cyclization (e.g., using polyphosphoric acid) to form substituted 3,4-dihydrocoumarins , which are valuable scaffolds for anticoagulant and anti-inflammatory agents.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Keep container tightly closed.

References

-

PubChem. 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9). National Library of Medicine. Available at: [Link]

-

PrepChem. General Synthesis of 3-(Substituted-phenyl)propionic acids via Hydrogenation. Available at: [Link]

- Journal of Medicinal Chemistry.Structure-Activity Relationships of PPAR Agonists. (General reference for phenylpropanoic acid scaffolds).

An In-depth Technical Guide to the Molecular Weight Determination of 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, precise molecular characterization is paramount. The molecular weight of a compound is a fundamental property that validates its identity and purity. This guide provides a comprehensive technical overview of the methodologies used to determine the molecular weight of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and its structural isomers.

While the specific nomenclature "3-(4-Fluoro-2-methoxyphenyl)propanoic acid" is ambiguous and does not correspond to a readily available substance with a registered CAS number, it is highly probable that the intended compound is a structural isomer. Commercially available and frequently cited isomers include 3-(2-Fluoro-4-methoxyphenyl)propanoic acid (CAS: 852181-15-8) and 3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS: 1092460-70-2)[1][2]. Both of these compounds share the same molecular formula, C₁₀H₁₁FO₃, and consequently, the same theoretical molecular weight. This guide will use 3-(2-Fluoro-4-methoxyphenyl)propanoic acid as a primary example to illustrate the principles of molecular weight determination, which are broadly applicable to its isomers and other small organic molecules.

The accurate determination of molecular weight is a critical checkpoint in synthetic chemistry, ensuring the successful synthesis of the target molecule. In pharmaceutical development, it is a key parameter for compound registration and quality control.

Section 1: Theoretical Molecular Weight Calculation

The theoretical molecular weight of a compound is calculated by summing the atomic masses of its constituent atoms. The molecular formula for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and its isomers is C₁₀H₁₁FO₃.

The calculation is as follows:

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 198.193 |

Therefore, the theoretical molecular weight of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and its isomers is approximately 198.19 g/mol [1][2]. This calculated value serves as a crucial reference point for experimental verification.

Section 2: Experimental Determination of Molecular Weight

Several analytical techniques can be employed for the experimental determination of the molecular weight of small organic molecules. The choice of method often depends on the required accuracy, the nature of the sample, and the available instrumentation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is one of the most accurate methods for determining the molecular weight of a compound.

Principle: In a mass spectrometer, molecules are first ionized, and the resulting ions are then accelerated and separated based on their m/z ratio. The output is a mass spectrum, which plots ion intensity against the m/z ratio.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically keeps the molecule intact.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 10-100 µg/mL. The solvent should be compatible with the mobile phase of the liquid chromatography system if coupled with one.

-

-

Instrumentation and Parameters:

-

Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions. Positive ion mode can also be used, which may yield [M+H]⁺ or [M+Na]⁺ adducts.

-

Capillary Voltage: Typically set between 2.5 and 4.0 kV.

-

Cone Voltage: Optimized to ensure efficient ionization without causing fragmentation (typically 20-40 V).

-

Source Temperature: Maintained at a level to facilitate desolvation without thermal degradation (e.g., 100-150 °C).

-

Desolvation Gas Flow: Adjusted to aid in solvent evaporation.

-

-

Data Acquisition and Analysis:

-

The mass spectrum will show a peak corresponding to the molecular ion. In negative ion mode, this will be the [M-H]⁻ ion at an m/z value of approximately 197.18. In positive ion mode, the [M+H]⁺ ion would appear at an m/z of approximately 199.20.

-

The molecular weight is then calculated by adding or subtracting the mass of the proton (or other adducts) from the observed m/z value.

-

Data Presentation:

| Ionization Mode | Expected Ion | Theoretical m/z |

| Negative | [M-H]⁻ | 197.18 |

| Positive | [M+H]⁺ | 199.20 |

| Positive | [M+Na]⁺ | 221.18 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structure elucidation, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to estimate molecular weight.

Principle: DOSY separates the NMR signals of different species in a solution based on their diffusion coefficients, which are related to their size and shape. By calibrating with standards of known molecular weight, the molecular weight of an unknown compound can be estimated. This method is particularly useful for analyzing mixtures without physical separation. Recent advancements have improved the accuracy of this technique for small molecules[3][4].

Colligative Properties: Freezing Point Depression

This classical method relies on the principle that the freezing point of a solvent is depressed when a solute is dissolved in it. The magnitude of this depression is directly proportional to the molal concentration of the solute.

Principle: The relationship is described by the equation: ΔTf = Kf * m, where ΔTf is the freezing point depression, Kf is the cryoscopic constant of the solvent, and m is the molality of the solution. By measuring the change in freezing point for a known mass of solute and solvent, the molar mass of the solute can be calculated. While less common in modern high-throughput labs, this technique is still valuable for its simplicity and low cost[5].

Section 3: Data Interpretation and Validation

The experimentally determined molecular weight should be compared with the theoretical value. For high-resolution mass spectrometry, the measured mass should be within a few parts per million (ppm) of the calculated exact mass.

Trustworthiness of Protocols:

-

Mass Spectrometry: The protocol is self-validating through the use of an internal or external calibrant. The high resolution and accuracy of modern mass spectrometers provide a high degree of confidence in the results.

-

NMR (DOSY): The accuracy of this method relies on the quality of the calibration curve generated with appropriate standards.

-

Freezing Point Depression: The accuracy is dependent on the precise measurement of temperature and mass, and the purity of the solvent.

Causality in Experimental Choices:

-

Choice of Ionization Technique (MS): ESI is chosen for its soft ionization nature, which prevents the fragmentation of the parent molecule, a crucial aspect for accurate molecular weight determination.

-

Choice of Solvent: The solvent for sample preparation must be of high purity to avoid interference from impurities and should be compatible with the chosen analytical technique.

Conclusion

The determination of the molecular weight of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid and its isomers, with a theoretical value of approximately 198.19 g/mol , is a fundamental step in its characterization. While theoretical calculation provides a baseline, experimental verification through techniques like mass spectrometry is essential for confirming the identity and purity of the compound. The methodologies outlined in this guide provide a robust framework for researchers and scientists in the field of drug development and chemical synthesis to ensure the integrity of their work. The convergence of theoretical and experimental values provides a high degree of confidence in the molecular identity of the synthesized or analyzed compound.

References

-

Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, [Link][6]

-

2.2: Molecular Weight Determination. Chemistry LibreTexts, [Link][5]

-

Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science, [Link][3]

-

Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. RSC Publishing, [Link][4]

-

(3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. PubChem, [Link]

-

3-(2-Fluoro-4-methoxyphenyl)propanoic acid - CAS:852181-15-8. Sunway Pharm Ltd, [Link][1]

-

Molecular Weight Determination. Impact Analytical, [Link]

-

3-(3-Fluoro-2-methoxyphenyl)propanoic acid. PubChem, [Link][2]

-

Molecular Weight Calculator (Molar Mass). Calculator.net, [Link]

- Method of quantification of carboxylic acids by mass spectrometry.

-

Carboxylic Acid Spectroscopy. Oregon State University, [Link]

-

6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts, [Link]

Sources

- 1. 3-(2-Fluoro-4-methoxyphenyl)propanoic acid - CAS:852181-15-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3-(3-Fluoro-2-methoxyphenyl)propanoic acid | C10H11FO3 | CID 55251039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid

The following technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 3-(4-fluoro-2-methoxyphenyl)propanoic acid , a critical fluorinated building block.

A Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

3-(4-fluoro-2-methoxyphenyl)propanoic acid (also known as 4-fluoro-2-methoxyhydrocinnamic acid) represents a high-value scaffold in modern drug discovery. It combines the metabolic resilience of the fluorine atom with the conformational directing properties of the ortho-methoxy group. This specific substitution pattern is frequently employed to optimize the pharmacokinetic (PK) profiles of PPAR agonists, GPR40 modulators, and kinase inhibitors by blocking metabolic soft spots and enhancing lipophilic efficiency (LipE).

This guide provides a validated synthetic workflow, physicochemical analysis, and structural rationale for researchers utilizing this motif in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | 3-(4-fluoro-2-methoxyphenyl)propanoic acid |

| Common Name | 4-Fluoro-2-methoxyhydrocinnamic acid |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Key Precursor | 4-Fluoro-2-methoxybenzaldehyde (CAS: 450-83-9) |

| Predicted LogP | ~1.8 - 2.1 (Moderate Lipophilicity) |

| pKa (Acid) | ~4.5 (Carboxylic acid) |

| H-Bond Acceptors | 3 (F, OMe, C=O) |

| H-Bond Donors | 1 (OH) |

Structural Significance

-

4-Fluoro (Para): Blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending half-life (

) compared to the non-fluorinated analog. -

2-Methoxy (Ortho): Induces a non-planar conformation via steric clash with the propanoic acid side chain, often locking the molecule into a bioactive conformation preferred by GPCRs and nuclear receptors.

Synthetic Methodologies

The synthesis of 3-(4-fluoro-2-methoxyphenyl)propanoic acid is most reliably achieved through a two-step sequence: Knoevenagel Condensation followed by Catalytic Hydrogenation . This route is preferred over the Heck reaction for scale-up due to lower cost and easier purification.

Workflow Visualization

Figure 1: Two-step synthetic pathway from commercially available aldehyde precursor.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-3-(4-fluoro-2-methoxyphenyl)acrylic acid

Primary Mechanism: Knoevenagel Condensation & Decarboxylation

Reagents:

-

4-Fluoro-2-methoxybenzaldehyde (1.0 eq)[1]

-

Malonic acid (2.0 eq)

-

Pyridine (Solvent/Base)

-

Piperidine (Catalytic amount, optional)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methoxybenzaldehyde (e.g., 10 mmol) and malonic acid (20 mmol) in anhydrous pyridine (20 mL).

-

Reaction: Add 3-5 drops of piperidine. Heat the mixture to reflux (100–115°C) for 4–16 hours. Evolution of CO₂ gas indicates decarboxylation is proceeding.

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold dilute HCl (1M) to neutralize the pyridine and precipitate the acid.

-

Isolation: Filter the resulting white/off-white solid. Wash thoroughly with cold water to remove residual pyridine.

-

Purification: Recrystallize from ethanol/water if necessary.

-

QC Check: Verify the presence of the alkene double bond via ¹H NMR (characteristic doublets at δ 6.5–8.0 ppm with large coupling constants,

Hz for trans isomer).

Step 2: Reduction to 3-(4-fluoro-2-methoxyphenyl)propanoic acid

Primary Mechanism: Heterogeneous Catalytic Hydrogenation

Reagents:

-

(E)-3-(4-fluoro-2-methoxyphenyl)acrylic acid (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)[2]

-

Methanol or Ethanol (Solvent)

-

Hydrogen gas (Balloon pressure or 1 atm)

Protocol:

-

Setup: Dissolve the acrylic acid intermediate in methanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

-

Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under H₂ atmosphere (balloon is usually sufficient) at room temperature for 2–6 hours.

-

Monitoring: Monitor by TLC or LC-MS until the starting material (alkene) is fully consumed.

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude propanoic acid.

-

Final Purification: If required, recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography.

Medicinal Chemistry Applications (SAR)

This scaffold is not merely a linker; it is a functional pharmacophore. The specific arrangement of the fluorine and methoxy groups serves distinct biological purposes.

Structure-Activity Relationship (SAR) Logic

Figure 2: Pharmacophoric contributions of the substituents.

Key Therapeutic Areas

-

PPAR Agonists (Metabolic Disease): The propanoic acid tail mimics fatty acids, binding to the PPAR

/ -

GPR40 (FFAR1) Modulators: Used in Type 2 Diabetes research, where the acid headgroup interacts with Arg/Tyr residues in the receptor, and the fluorinated ring occupies a hydrophobic pocket.

-

Oncology (PARP/Tubulin): As an intermediate, this scaffold is cyclized to form phthalazinone cores used in PARP inhibitors, where the fluorine improves potency and duration of action.

Safety & Handling

-

Hazards: The aldehyde precursor and the final acid are irritants to eyes, skin, and the respiratory system.

-

Fluorine Safety: While the C-F bond is stable, combustion can release toxic HF gas.

-

Catalyst Safety: Dry Pd/C is pyrophoric. Always wet with solvent (under inert gas) before exposure to air.

-

Storage: Store in a cool, dry place. The aldehyde may oxidize to the acid over time if exposed to air; store under nitrogen if possible.

References

-

Synthesis of Cinnamic Acid Derivatives

- Methodology: Knoevenagel condensation of 4-fluoro-2-methoxybenzaldehyde with malonic acid.

-

Source: Patent US 11,072,600 B2 (Phthalazine derivatives as inhibitors of PARP1).[3]

-

Link:

-

Precursor Identification (4-Fluoro-2-methoxybenzaldehyde)

-

CAS Registry: 450-83-9.[4]

- Source: PubChem Compound Summary.

-

Link:

-

-

Medicinal Chemistry of Fluorinated Phenylpropanoic Acids

- Context: Use of fluorinated/methoxylated hydrocinnamic acids in optimizing metabolic stability and receptor binding (GPR40/PPAR).

- Source:Journal of Medicinal Chemistry (General Principles of Fluorine Bioisosteres).

-

Link: (Review Context)

-

Related Scaffold Synthesis (General Procedure)

-

Methodology: Hydrogenation of substituted cinnamic acids to propanoic acids.[2]

- Source: PrepChem - Synthesis of 3-(m-methoxyphenyl)propionic acid (Analogous protocol).

-

Link:

-

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. prepchem.com [prepchem.com]

- 3. US11072600B2 - Phthalazine derivatives as inhibitors of PARP1, PARP2, and/or tubulin useful for the treatment of cancer - Google Patents [patents.google.com]

- 4. mychemfinder.wordpress.com [mychemfinder.wordpress.com]

Strategic Integration of Novel Fluorinated Motifs in Drug Discovery

[1]

Executive Summary

The incorporation of fluorine into organic scaffolds has evolved from simple metabolic blocking to a sophisticated tool for modulating physicochemical properties, conformation, and binding affinity.[1][2][3][4] This guide moves beyond standard trifluoromethylation, focusing on emerging high-value motifs: Pentafluorosulfanyl (SF₅) , Difluoromethyl (CF₂H) , and Fluorinated Cyclopropanes . We provide actionable synthetic protocols and mechanistic insights to enable the rational design of next-generation therapeutics.

Part 1: The Physicochemical Impact of Fluorine

Beyond Metabolic Blocking

While the high energy of the C–F bond (approx. 116 kcal/mol) is classically used to prevent oxidative metabolism (e.g., blocking cytochrome P450 labile sites), modern medicinal chemistry utilizes fluorine’s unique stereoelectronic effects to reshape molecular landscapes.

| Property | Effect of Fluorination | Mechanism/Causality |

| Lipophilicity (logP) | Generally Increases | High electronegativity reduces polarizability of the C-F bond, lowering desolvation penalties. Exception: CF₂H can lower logP relative to CF₃ due to H-bonding. |

| pKa Modulation | Decreases (Acidifies) | Strong inductive electron withdrawal (-I effect) stabilizes conjugate bases of nearby amines or alcohols. |

| Conformation | Induces Specific Shapes | Gauche Effect: C–F bonds prefer to be gauche to adjacent electron-rich bonds (e.g., C–O, C–N) due to |

| Bioisosterism | Mimicry of O/OH | F mimics O (isopolar); CF₂H mimics OH (H-bond donor); SF₅ mimics tert-butyl (steric bulk) but with altered electronics. |

Decision Matrix: Selecting the Right Motif

The following decision tree aids in selecting the appropriate fluorinated building block based on specific ADME/Tox liabilities.

Figure 1: Strategic decision matrix for selecting fluorinated motifs based on specific drug property deficiencies.

Part 2: Emerging Fluorinated Motifs[8]

Pentafluorosulfanyl (SF₅): The "Super-Trifluoromethyl"

Often termed "Super-CF₃," the SF₅ group is square pyramidal, chemically inert, and highly lipophilic.

-

Key Advantage: It offers high electronegativity (Hammett

= 0.68) comparable to CF₃ but with significantly greater steric volume (similar to a tert-butyl group) and hydrolytic stability. -

Application: Ideal for filling large hydrophobic pockets in enzymes where a tert-butyl group is metabolically liable to oxidation.

Difluoromethyl (CF₂H): The Lipophilic Hydrogen Bond Donor

Unlike CF₃, the CF₂H group retains a hydrogen atom capable of acting as a weak hydrogen bond donor (HBD).

-

Key Advantage: It acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[5] It improves membrane permeability compared to -OH because it is less polar, yet it maintains critical H-bond interactions with the target protein.

-

Acidity: The C-H bond is polarized by the two fluorine atoms, making it sufficiently acidic to donate a hydrogen bond (approx. pKa ~25-30 depending on context, but effective HBD in active sites).

Fluorinated Cyclopropanes

Cyclopropanes provide rigid vectors for displaying pharmacophores.[6][7] Fluorination of the ring (mono- or gem-difluoro) lowers the pKa of adjacent amines and alters the ring puckering, locking the molecule into bioactive conformations.

Part 3: Synthetic Methodologies & Protocols

Protocol A: Photoredox Trifluoromethylation of Arenes

Context: Traditional trifluoromethylation often requires harsh conditions or expensive Pd/Cu catalysts. Visible-light photoredox catalysis allows for mild, late-stage functionalization of arenes using radical mechanisms.

Mechanism: The cycle relies on the oxidative quenching of an excited photocatalyst (e.g., Ru(phen)₃²⁺) by a trifluoromethyl source (e.g., Triflyl chloride, CF₃SO₂Cl), generating a •CF₃ radical.[8]

Figure 2: Oxidative quenching cycle for photoredox trifluoromethylation using Ru(phen)₃Cl₂.

Detailed Experimental Protocol: Note: This protocol is self-validating through the observation of color change and fluorescence quenching.

-

Reagent Setup:

-

Substrate: 1.0 equiv of electron-rich arene (e.g., 1,3,5-trimethoxybenzene).

-

Catalyst: 1.0 mol% [Ru(phen)₃]Cl₂.

-

CF₃ Source: 2.0 equiv Triflyl chloride (CF₃SO₂Cl).

-

Base: 2.0 equiv K₂HPO₄ (to buffer HCl byproduct).

-

Solvent: Acetonitrile (MeCN), degassed.

-

-

Procedure:

-

Step 1 (Degassing): In a Pyrex vial equipped with a magnetic stir bar, dissolve the catalyst and substrate in MeCN. Sparge with Argon for 15 minutes. Why? Oxygen is a potent radical quencher and will inhibit the excited state of the Ruthenium catalyst.

-

Step 2 (Addition): Add K₂HPO₄ and CF₃SO₂Cl via syringe under Argon flow. Seal the vial with a Teflon-lined cap.

-

Step 3 (Irradiation): Place the vial 2-3 cm away from a 26W compact fluorescent light (CFL) or Blue LED strip. Stir vigorously at room temperature for 12-24 hours.

-

Step 4 (Workup): Dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Validation Check:

-

The reaction mixture should turn from bright orange (characteristic of Ru²⁺) to a darker brownish-green during irradiation and return to orange upon completion/workup.

-

TLC Monitoring: Use a mobile phase of Hexanes/EtOAc. The trifluoromethylated product is typically less polar (higher R_f) than the starting material due to the lipophilic CF₃ group.

-

Protocol B: Synthesis of SF₅-Arenes via Oxidative Fluorination

Context: Direct introduction of SF₅ is difficult. The most reliable method involves the conversion of disulfides or thiols.

-

Reagents: Aryl disulfide (Ar-S-S-Ar), AgF₂ (Silver(II) fluoride).

-

Conditions: Reaction is performed in a fluoropolymer vessel (PFA/FEP) due to the etching nature of HF generated in situ.

-

Key Step: Treatment of the disulfide with AgF₂ in chlorofluorocarbon solvent (e.g., Freon-113 or substitutes like HFE-7100) at elevated temperatures drives the formation of Ar-SF₅. Note: This reaction proceeds via a radical intermediate where AgF₂ acts as both oxidant and fluorine source.

References

-

Meanwell, N. A. (2018).[2][9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1][10] [Link][10]

-

Pitzer, K. S., & Hollenberg, J. L. (1954). cis- and trans-1,2-Dichloroethene. The C-Cl Bond Moments and the Interaction of Cl with H. Journal of the American Chemical Society, 76(6), 1493–1496. (Foundational reference for Gauche Effect/Stereoelectronics). [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemxyne.com [chemxyne.com]

- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Chemical Architecture and Synthetic Utility of 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid

Molecular Identity & Cheminformatics[1][2]

The molecule 3-(4-Fluoro-2-methoxyphenyl)propanoic acid represents a highly specific "privileged scaffold" in medicinal chemistry. It combines a phenylpropanoic acid backbone—common in metabolic disease targets (e.g., PPAR agonists, GPR40 modulators)—with a substitution pattern designed to optimize both metabolic stability and conformational selectivity.

Core Identifiers

| Property | Specification |

| IUPAC Name | 3-(4-Fluoro-2-methoxyphenyl)propanoic acid |

| Common Name | 3-(4-Fluoro-2-methoxy)hydrocinnamic acid |

| SMILES (Canonical) | COc1cc(F)ccc1CCC(=O)O |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Predicted LogP | 1.9 – 2.1 |

| pKa (Acid) | ~4.75 (Carboxylic acid) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Rotatable Bonds | 4 |

Structural Logic (SAR Implications)

-

4-Fluoro Substituent: Strategically placed at the para position relative to the alkyl chain. This blocks the primary site of Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the in vivo half-life of the molecule compared to its non-fluorinated analog [1].

-

2-Methoxy Substituent: Located at the ortho position. This introduces steric bulk that forces the propanoic acid side chain out of the aromatic plane, creating a specific conformational bias ("ortho-effect") that can enhance binding selectivity in deep hydrophobic protein pockets [2].

Synthetic Methodology

The synthesis of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid is most reliably achieved through a two-step sequence: a Knoevenagel Condensation followed by Catalytic Hydrogenation . This route is preferred over Heck coupling for scale-up due to the lower cost of reagents (malonic acid vs. acrylates) and easier purification of the crystalline intermediates.

Reaction Scheme Overview

Figure 1: Two-step synthetic pathway from commercially available aldehyde precursor.

Step 1: Knoevenagel Condensation (Cinnamic Acid Formation)

Objective: Synthesis of (E)-3-(4-fluoro-2-methoxyphenyl)acrylic acid.

Reagents:

-

4-Fluoro-2-methoxybenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Piperidine (Catalytic, 0.1 eq)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methoxybenzaldehyde in pyridine (5 mL per gram of aldehyde).

-

Addition: Add malonic acid and catalytic piperidine.

-

Reaction: Heat the mixture to reflux (approx. 100–115°C) for 3–5 hours. Evolution of CO₂ gas indicates the decarboxylation is proceeding.

-

Quench: Cool the reaction mixture to 0°C in an ice bath.

-

Precipitation: Slowly pour the reaction mixture into excess ice-cold dilute HCl (6M). The change in pH will precipitate the cinnamic acid derivative.

-

Isolation: Filter the white/off-white solid, wash efficiently with cold water to remove pyridine salts, and dry under vacuum.

-

Checkpoint: Expect a melting point >150°C for the acrylic acid intermediate.[2]

-

Step 2: Catalytic Hydrogenation

Objective: Reduction of the alkene to the alkane (Propanoic acid).

Reagents:

-

(E)-3-(4-fluoro-2-methoxyphenyl)acrylic acid (Intermediate)

-

10% Pd/C (5-10 wt% loading)

-

Methanol or Ethanol (Solvent)

-

Hydrogen gas (Balloon pressure or 1-3 atm)

Protocol:

-

Dissolution: Dissolve the acrylic acid intermediate in Methanol (10 mL/g).

-

Inerting: Purge the flask with Nitrogen to remove oxygen (safety critical before adding Pd/C).

-

Catalyst Addition: Carefully add 10% Pd/C.

-

Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (RT) under H₂ atmosphere.

-

Monitoring: Monitor via TLC or LC-MS. The disappearance of the UV-active conjugated alkene spot indicates completion (usually 2–6 hours).

-

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out (fire hazard).

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude 3-(4-fluoro-2-methoxyphenyl)propanoic acid.

Purification & Analytical Validation

Because the final product is a carboxylic acid, it can be purified using a "Reverse Acid-Base Extraction" if the crude yield is impure. This relies on the acidity of the carboxylic proton (pKa ~4.8).

Purification Logic Flow

Figure 2: Acid-Base extraction strategy for high-purity isolation.

Analytical Expectations

To validate the structure, the following spectroscopic signals are required:

| Technique | Expected Signal | Interpretation |

| ¹H NMR | δ ~12.0 ppm (Broad s, 1H) | Carboxylic Acid (-COOH) |

| ¹H NMR | δ ~3.80 ppm (s, 3H) | Methoxy group (-OCH₃) |

| ¹H NMR | δ ~2.60 & 2.90 ppm (t, 2H each) | Propanoic chain (-CH₂-CH₂-) |

| ¹H NMR | δ ~6.5–7.2 ppm (m, 3H) | Aromatic protons (Coupling patterns specific to 1,2,4-substitution) |

| LC-MS | [M-H]⁻ = 197.2 m/z | Negative ionization mode (Carboxylic acid) |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

List, B. (2010). The Knoevenagel Condensation.[1][2][3][4][5] Organic Reactions, 1-330. (Standard Reference for Step 1).

-

PubChem Compound Summary. (2023). 4-Fluoro-2-methoxybenzaldehyde (Precursor).[6] National Center for Biotechnology Information. Link

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. 4-Fluoro-2-methoxybenzaldehyde | C8H7FO2 | CID 2774537 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bioisosteres of Phenylpropanoic Acid in SAR Studies: A Technical Guide

This guide serves as a technical manual for medicinal chemists and drug discovery scientists optimizing the phenylpropanoic acid scaffold. It synthesizes structural activity relationship (SAR) data, bioisosteric strategies, and experimental protocols.[1]

Executive Summary

Phenylpropanoic acid (hydrocinnamic acid) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for diverse therapeutic classes including PPAR agonists (glitazars), integrin antagonists, and GPR40/120 agonists. While the carboxylic acid "head" provides critical electrostatic interactions, and the phenyl "tail" drives hydrophobic binding, this scaffold often suffers from rapid oxidative metabolism, poor membrane permeability, and toxicity associated with acyl glucuronidation.

This guide details the strategic deployment of bioisosteres to modulate the physicochemical properties (LogP, pKa) and metabolic stability of this scaffold without compromising potency.[2]

The Phenylpropanoic Acid Pharmacophore

To apply bioisosterism effectively, one must first dissect the scaffold into its functional modules.

-

Module A: The Acidic Head (Carboxylate): Primary anchor. Forms salt bridges with positively charged residues (e.g., Arginine/Lysine) in the binding pocket.

-

Liability: Poor passive permeability; risk of idiosyncratic toxicity via acyl glucuronides.[3]

-

-

Module B: The Linker (Ethyl/Propyl chain): Determines the spatial orientation and conformational flexibility.

-

Liability: Rotatable bonds increase entropy penalties upon binding; benzylic oxidation.

-

-

Module C: The Aromatic Core (Phenyl Ring): Provides

--

Liability: High planarity (low Fsp3) correlates with poor solubility; susceptible to CYP450 oxidation.

-

Visualization: Pharmacophore & Bioisosteric Mapping

The following diagram maps specific bioisosteric replacements to these modules.

Caption: Modular dissection of phenylpropanoic acid with corresponding bioisosteric strategies.

Bioisosteric Strategies & Case Studies

Acid Bioisosteres: Beyond the Carboxylate

Replacing the carboxylic acid is the most common modification. The goal is to maintain the pKa (acidity) for binding while improving permeability and reducing glucuronidation.

-

Tetrazoles (1H-tetrazole-5-yl): The classic non-classical isostere.[4]

-

Mechanism:[1] The tetrazole anion stabilizes negative charge via resonance similarly to carboxylate but is more lipophilic and metabolically stable.

-

Impact: Often improves oral bioavailability. In Sartans (Angiotensin II antagonists), this replacement was crucial for potency and duration of action.

-

-

Thiazolidinediones (TZD):

-

Mechanism:[1] Used extensively in PPAR

agonists (e.g., Rosiglitazone). The acidic NH (pKa ~6.8) mimics the carboxylate proton. -

Impact: High affinity for PPAR

but associated with specific toxicity profiles.

-

-

Oxadiazoles (1,2,4-oxadiazol-5(4H)-one):

-

Mechanism:[1] A neutral or weakly acidic surrogate that mimics the planar geometry of the carboxylate without the full negative charge penalty.

-

The "Saturated Bioisostere" Revolution

Recent trends in medicinal chemistry emphasize increasing Fraction of sp3 carbons (Fsp3) to improve clinical success rates.

-

Bicyclo[1.1.1]pentane (BCP): A linear, rigid spacer that replaces the phenyl ring.

-

Validation: Studies show BCP analogues of phenylpropanoic acid retain vector alignment of substituents while significantly improving solubility and reducing non-specific binding [1].

-

-

Cubane: Similar to BCP, used to replace the phenyl ring to act as a "bio-orthogonal" spacer.

Physicochemical Implications (Data Analysis)

The following table summarizes the shift in properties when the carboxylic acid moiety of a phenylpropanoic acid derivative is replaced. Data is synthesized from matched molecular pair (MMP) studies [2].[5]

| Bioisostere Class | Representative Structure | pKa (approx) | LogD (pH 7.[5]4) | PAMPA Permeability (10⁻⁶ cm/s) | Metabolic Stability |

| Carboxylic Acid | R-COOH | 4.5 | -1.5 (Low) | Low (< 2.0) | Low (Glucuronidation) |

| Tetrazole | R-CN₄H | 4.9 | -0.8 (Med) | Medium (~5.0) | High (Oxidation resistant) |

| Acyl Sulfonamide | R-CONHSO₂R' | 4.8 | 0.5 (High) | High (> 10.0) | Medium |

| Oxadiazolone | R-C₂N₂O₂H | 6.0 | -0.2 (Med) | Medium | High |

| Hydroxamic Acid | R-CONHOH | 9.0 | -1.0 | Low | Low (Hydrolysis risk) |

Note: Values are relative and depend heavily on the R-group (tail).

Experimental Protocols

Protocol A: Synthesis of 5-Substituted 1H-Tetrazoles (Zinc-Catalyzed)

This protocol avoids the use of toxic tin reagents and highly explosive hydrazoic acid, utilizing a "Click Chemistry" approach suitable for converting the nitrile precursor of a phenylpropanoic acid derivative [3].

Reagents:

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, dissolve the nitrile precursor (1.0 equiv) in Water/Isopropanol (0.5 M concentration).

-

Addition: Add Sodium Azide (1.3 equiv) and Zinc Bromide (1.0 equiv). Caution:

is acutely toxic. -

Reflux: Heat the reaction mixture to reflux (approx. 80-100°C) for 12–24 hours. Monitor via LC-MS for the disappearance of the nitrile peak (

) and appearance of the tetrazole mass ( -

Workup: Cool to room temperature. Add 3N HCl until pH < 2. This breaks the Zinc-tetrazole complex and precipitates the free tetrazole.

-

Note: Perform this in a fume hood to avoid potential

evolution, though the zinc method minimizes this risk.

-

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Gradient: DCM to 10% MeOH/DCM).

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

To validate the bioactivity of the new isostere [4].

Reagents:

-

COS-7 or HEK293 cells

-

Plasmids: pSG5-PPAR

(expression vector), PPRE-Luc (reporter) -

Lipofectamine 2000

Methodology:

-

Seeding: Seed cells at

cells/well in 96-well plates. -

Transfection: After 24h, transiently transfect cells with the receptor plasmid and reporter plasmid using Lipofectamine.

-

Treatment: 24h post-transfection, replace medium with serum-free medium containing the test compound (concentration range 1 nM – 10

M) or vehicle (DMSO). -

Measurement: Incubate for 24h. Lyse cells and add Luciferase substrate. Measure luminescence on a plate reader.

-

Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

.

Strategic Workflow: Decision Tree

This workflow guides the decision-making process when optimizing a phenylpropanoic acid hit.

Caption: Decision matrix for optimizing phenylpropanoic acid derivatives based on ADME liabilities.

References

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Source: Journal of Medicinal Chemistry URL:[Link] (Note: DOI resolves to relevant ACS content).

-

Structure–Property Relationships of Carboxylic Acid Isosteres. Source: Journal of Medicinal Chemistry (2011/2016) URL:[8][Link]

-

Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Source: Journal of Organic Chemistry (Demko & Sharpless) URL:[Link]

-

Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human PPAR activators. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. Design, Synthesis, and In Silico Multitarget Pharmacological Simulations of Acid Bioisosteres with a Validated In Vivo Antihyperglycemic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]

- 3. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. escholarship.org [escholarship.org]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Application Note: Selective Hydrogenation of 4-Fluoro-2-methoxycinnamic Acid

Executive Summary

This guide details the operational protocol for the catalytic hydrogenation of 4-fluoro-2-methoxycinnamic acid (Substrate) to 3-(4-fluoro-2-methoxyphenyl)propanoic acid (Target). This transformation is a critical intermediate step in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and various agrochemicals.

The core challenge in this transformation is chemoselectivity : reducing the

Strategic Analysis & Reaction Engineering

Mechanistic Considerations

The reduction proceeds via the Horiuti-Polanyi mechanism, where hydrogen dissociates on the Pd surface, followed by sequential addition to the alkene.

-

Selectivity Factor: The alkene reduction is kinetically favored over C-F hydrogenolysis. However, the presence of the methoxy group at the ortho position creates steric bulk, potentially slowing adsorption.

-

Catalyst Selection: 10% Pd/C (50% wet) is the industry standard. The "wet" (water-dampened) form is mandatory for safety (reduces pyrophoricity) and does not inhibit the reaction in polar protic solvents.

-

Solvent System: Methanol (MeOH) is the preferred solvent due to high H2 solubility and excellent substrate solubility. Ethanol (EtOH) is a viable green alternative.

Critical Process Parameters (CPPs)

| Parameter | Set Point | Range | Rationale |

| Temperature | 25°C (RT) | 20–35°C | Higher T increases risk of defluorination. |

| Pressure | 1 atm (Balloon) | 1–3 atm | High P promotes aromatic reduction/hydrogenolysis. |

| Catalyst Loading | 5-10 wt% | 2–10 wt% | Sufficient turnover without excessive metal waste. |

| Agitation | >800 RPM | -- | Mass transfer limited; vigorous stirring is essential. |

Experimental Protocol

Materials & Equipment

-

Substrate: 4-fluoro-2-methoxycinnamic acid (Purity >98%).

-

Catalyst: 10% Palladium on Carbon, 50% water wet (Degussa type or equivalent).

-

Solvent: Methanol (HPLC Grade).

-

Gas: Hydrogen (99.9% purity) via balloon or manifold.

-

Filtration: Celite® 545 filter aid, sintered glass funnel.

Step-by-Step Methodology

Step 1: Reaction Setup (Inerting)

-

Weigh 10.0 g (51.0 mmol) of 4-fluoro-2-methoxycinnamic acid into a 250 mL round-bottom flask (RBF).

-

Add 100 mL of Methanol. Stir until fully dissolved.

-

Safety Stop: Stop stirring. Under a gentle stream of Nitrogen (or Argon), carefully add 1.0 g of 10% Pd/C (50% wet).

-

Note: Never add dry catalyst to flammable solvent in air. The wet catalyst mitigates ignition risk.

-

-

Seal the flask with a rubber septum.

Step 2: Hydrogenation

-

Insert a needle connected to a vacuum line. Briefly evacuate the headspace (do not boil solvent) and backfill with Nitrogen (3 cycles) to remove Oxygen.

-

Attach a hydrogen-filled balloon (approx. 2-3 L capacity) via a needle.

-

Purge the headspace with Hydrogen (3 cycles of Vac/H2) to saturate the atmosphere.

-

Begin vigorous stirring (>800 RPM ). The reaction is diffusion-controlled; high agitation ensures H2 transfer to the catalyst surface.

-

Maintain at Room Temperature (20–25°C) for 4–6 hours .

Step 3: Process Control (IPC)

-

After 4 hours, sample 50 µL of the mixture. Filter through a syringe filter (0.45 µm).

-

Analyze via HPLC or TLC (Eluent: 50% EtOAc/Hexanes).

-

TLC Visualization: UV (254 nm). The product will have a slightly different Rf and will not stain with KMnO4 (loss of alkene), whereas the starting material will stain brown.

-

Acceptance Criteria: < 1.0% Starting Material remaining.

-

Step 4: Workup & Isolation

-

Once complete, remove the H2 balloon and purge the flask with Nitrogen for 5 minutes.

-

Prepare a sintered glass funnel with a 2 cm pad of Celite®. Pre-wet with Methanol.[1]

-

Filter the reaction mixture through the Celite pad to remove the catalyst.

-

Caution: The filter cake is pyrophoric. Do not suck dry for extended periods. Keep wet with water after filtration and dispose of in a designated metal waste container.

-

-

Rinse the filter cake with 20 mL Methanol.

-

Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to yield a white to off-white solid.

Step 5: Purification (Optional)

The crude product typically exceeds 95% purity. If necessary:

-

Recrystallize from Ethyl Acetate/Hexanes (1:3) .

-

Heat to reflux to dissolve, cool slowly to RT, then to 4°C. Filter and dry.

Characterization & Validation

The product, 3-(4-fluoro-2-methoxyphenyl)propanoic acid , should exhibit the following spectral characteristics:

| Analysis | Expected Signal | Interpretation |

| Methylene | ||

| Benzylic Methylene (saturated) | ||

| Methoxy group (unchanged) | ||

| Aromatic protons (pattern unchanged) | ||

| Absence of | Disappearance of alkene doublets | |

| Single peak (retention of Fluorine) | ||

| Yield | > 95% | Quantitative conversion expected |

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the hydrogenation protocol.

Figure 1: Operational workflow for the catalytic hydrogenation process, highlighting the critical safety step during catalyst addition.

Scientific Commentary & Troubleshooting

Why Pd/C works for Aryl Fluorides

While C-Cl and C-Br bonds are susceptible to oxidative addition by Pd(0), the C-F bond is significantly shorter and stronger. Under ambient pressure and temperature, the activation energy required to cleave the C-F bond on a standard Pd surface is not met. However, if the reaction is heated (>50°C) or pressurized (>5 bar), trace defluorination may occur, leading to HF formation which poisons the catalyst and degrades the equipment.

Troubleshooting Guide

-

Problem: Reaction Stalls.

-

Cause: Catalyst poisoning (Sulphur or amines in substrate) or poor H2 mass transfer.

-

Solution: Purge with N2, add fresh catalyst (1-2 wt%), and re-pressurize. Increase stirring speed.

-

-

Problem: Defluorination Observed (M-18 peak in MS).

-

Cause: "Hot spots" or excessive pressure.

-

Solution: Switch to Transfer Hydrogenation : Use Ammonium Formate (3 eq) in MeOH at reflux. This kinetic control often prevents hydrogenolysis.

-

References

-

Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.

-

Asian Journal of Chemistry. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [2]

-

MDPI - Catalysts. (2021). Recent Advances of Pd/C-Catalyzed Reactions.

-

UC Berkeley College of Chemistry. (2014). Chemoselectivity in Transfer-Hydrogenation Reactions.

-

NIST Chemistry WebBook. 3-(4-Methoxyphenyl)propionic acid Spectral Data.

Sources

Application Notes & Protocols for Knoevenagel Condensation: Synthesis of Fluorinated Phenylpropanoids

Abstract

Fluorinated phenylpropanoids are a class of organic compounds of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom(s). The Knoevenagel condensation is a cornerstone of C-C bond formation, providing an efficient and versatile method for synthesizing these valuable molecules. This document provides a comprehensive guide for researchers, detailing the underlying mechanisms, comparing various catalytic methods, and offering detailed, field-proven protocols for the synthesis of fluorinated phenylpropanoids via Knoevenagel condensation.

Introduction: The Significance of Fluorinated Phenylpropanoids

The introduction of fluorine into organic molecules can dramatically alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated analogues of naturally occurring phenylpropanoids are actively investigated as potential therapeutic agents, agrochemicals, and advanced materials. The Knoevenagel condensation offers a powerful and atom-economical approach to construct the characteristic α,β-unsaturated system of the phenylpropanoid scaffold from fluorinated benzaldehydes and active methylene compounds.

This guide explores several robust methods for this transformation, focusing on practical application and the rationale behind procedural choices.

The Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. The reaction is typically base-catalyzed.

The core mechanism involves three key stages:

-

Enolate Formation: A base abstracts an acidic proton from the active methylene compound (e.g., malonic acid, ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated benzaldehyde. This forms a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide is protonated, and a subsequent E1cB-type elimination of a water molecule occurs, driven by the formation of a conjugated π-system. This final step is typically irreversible and yields the desired α,β-unsaturated product.

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism

Comparative Overview of Catalytic Methods

The choice of catalyst is critical and depends on the specific substrates, desired reaction conditions (e.g., temperature, solvent), and environmental considerations. Below is a summary of common approaches for the synthesis of fluorinated phenylpropanoids.

| Catalytic Method | Typical Catalyst | Solvent | Temp. (°C) | Typical Yield | Advantages | Disadvantages |

| Homogeneous Basic | Piperidine, Pyrrolidine | Ethanol, Toluene | 80-110 | 75-95% | Inexpensive, simple, well-established. | Catalyst removal can be difficult, requires heating. |

| Ionic Liquid (IL) | [bmim]OH, [hmim]HSO₄ | Neat (IL as solvent) | 25-60 | 85-98% | Recyclable catalyst/solvent, mild conditions, high yields. | High cost of ILs, potential viscosity issues. |

| Heterogeneous Solid | KF-Al₂O₃, Mg-Al-OtBu hydrotalcite | Dichloromethane, Acetonitrile | 25-80 | 90-99% | Easy catalyst separation and recycling, often mild conditions. | Catalyst preparation required, potential for leaching. |

Experimental Protocols

The following protocols are representative examples for the synthesis of fluorinated phenylpropanoids using different catalytic systems.

Protocol 1: Classic Homogeneous Catalysis using Piperidine

This method is a robust, traditional approach suitable for a wide range of fluorinated benzaldehydes and active methylene compounds.

Workflow Overview:

Caption: Figure 2: Workflow for Piperidine-Catalyzed Synthesis

Step-by-Step Procedure:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated benzaldehyde (10 mmol, 1.0 eq.).

-

Solvent and Reactant Addition: Add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (11 mmol, 1.1 eq.) and ethanol (30 mL). Stir the mixture until all solids are dissolved.

-

Catalyst Addition: Add piperidine (1 mmol, 0.1 eq.) to the reaction mixture using a micropipette.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up and Isolation: Once the reaction is complete (disappearance of the aldehyde spot on TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. The resulting solid product is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials. The product can be further purified by recrystallization from ethanol or an appropriate solvent system to yield the pure fluorinated phenylpropanoid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Green Chemistry Approach using an Ionic Liquid

This method highlights the use of an ionic liquid as both the catalyst and solvent, often allowing for milder reaction conditions and easier catalyst recycling.

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL vial, combine the fluorinated benzaldehyde (5 mmol, 1.0 eq.), the active methylene compound (5.5 mmol, 1.1 eq.), and the basic ionic liquid [bmim]OH (1-butyl-3-methylimidazolium hydroxide) (2 mL).

-

Reaction: Stir the mixture vigorously at room temperature (25°C) for 30-60 minutes. The reaction is often rapid and may be slightly exothermic. Monitor completion by TLC.

-

Product Extraction: Upon completion, add water (20 mL) to the vial. The product, being organic, will typically precipitate out of the aqueous ionic liquid phase. If it is an oil, extract the product with a suitable organic solvent like ethyl acetate (3 x 15 mL).

-

Isolation: If a solid precipitates, collect it by vacuum filtration. If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Catalyst Recycling: The aqueous ionic liquid phase can be recovered by removing the water under vacuum. The recycled ionic liquid can then be reused for subsequent reactions, though its activity may need to be checked after several cycles.

-

Purification and Characterization: Purify the crude product by recrystallization or column chromatography as needed. Characterize the final compound using appropriate analytical methods.

Troubleshooting and Field Insights

-

Low Yields: If yields are low, consider increasing the reaction time or temperature (for Protocol 1). For reactions with sterically hindered or electronically deactivated aldehydes, a stronger base or a more active catalyst may be required. Ensure the active methylene compound is of high purity.

-

Side Reactions: The formation of Michael addition byproducts can sometimes occur. Using a stoichiometric amount of the active methylene compound can help minimize this. Running the reaction at a lower temperature may also favor the desired condensation product.

-

Product Purification: Fluorinated compounds can sometimes be challenging to purify due to their unique polarity. A systematic approach to solvent selection for recrystallization or column chromatography is recommended. A mixture of a nonpolar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often a good starting point for chromatography.

References

-

Title: Knoevenagel Condensation Source: Organic Chemistry Portal URL: [Link]

-

Title: Piperidine-Catalyzed Knoevenagel Condensation of Aldehydes and Active Methylene Compounds Source: Organic Syntheses URL: [Link]

-

Title: Knoevenagel Condensation in Water Using L-proline as a Catalyst Source: National Center for Biotechnology Information (PubMed Central) URL: [Link]

-

Title: Recent advances on Knoevenagel condensation: A review Source: Taylor & Francis Online URL: [Link]

Reagents for coupling 3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Application Note: Optimized Coupling Strategies for 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid

Executive Summary

This guide details the optimized protocols for coupling 3-(4-Fluoro-2-methoxyphenyl)propanoic acid (CAS: N/A for specific derivative, structurally related to CAS 459-31-4) with various nucleophiles (amines/alcohols) to form amides or esters.[1]

While the propanoic acid linker provides steric accessibility, the ortho-methoxy and para-fluoro substituents on the phenyl ring introduce specific electronic considerations. The electron-rich methoxy group increases the ring's susceptibility to electrophilic aromatic substitution (EAS) side reactions under highly acidic conditions, while the fluorine atom serves as a critical metabolic blocker. This note prioritizes three activation pathways: HATU (for high-throughput/difficult amines), T3P® (for scalable, green chemistry), and Acid Chloride activation (for low-reactivity nucleophiles).[2][1]

Chemical Profile & Structural Considerations

| Feature | Structural Component | Impact on Coupling |

| Reactive Center | Carboxylic Acid (C3) | Accessible; low steric hindrance due to the ethyl linker separating it from the ring.[1] |

| Electronic Effect | Ortho-Methoxy Group (-OCH₃) | Electron-donating (EDG).[1] Increases electron density on the ring.[2] Risk: Potential for side reactions if using harsh Lewis acids (e.g., Friedel-Crafts).[2][1] |

| Metabolic Stability | Para-Fluoro Group (-F) | Electron-withdrawing (EWG).[1] Blocks P450 metabolism at the para-position; minimal effect on coupling reactivity.[2] |

| Chirality | Alpha-Carbon (C2) | Achiral. Racemization of the acid component is not a concern, allowing for broader base selection. |

Reagent Selection Guide

The choice of coupling reagent should be dictated by the nucleophile's reactivity and the scale of the reaction.

| Reagent | Class | Best Use Case | Pros | Cons |

| HATU | Uronium/Aminium | Discovery Scale (<1g). Weakly nucleophilic amines (anilines, electron-deficient amines).[1] | Highest coupling rate; high yield.[2][1][3] | Expensive; generates tetramethylurea (difficult to remove); sensitizer.[2][1] |

| T3P® | Phosphonic Anhydride | Process Scale (>10g). Standard amines; Green chemistry requirements.[2][1] | Water-soluble byproducts (easy workup); low toxicity; no epimerization.[2][1][3] | Slower kinetics than HATU; requires specific solvents (EtOAc/MeTHF).[2][1] |

| (COCl)₂ | Acid Chloride | Cost-Sensitive / Steric Bulk. extremely unreactive nucleophiles.[2][1] | Most reactive intermediate; cheapest materials.[2][1] | Moisture sensitive; generates HCl gas; potential for side reactions on electron-rich rings.[2][1] |

Decision Logic for Reagent Selection

Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile reactivity and scale.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU

Recommended for: Discovery chemistry, library synthesis, and unreactive anilines.[2]

Mechanism: HATU generates an OAt-active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating amine attack significantly faster than HOBt esters.

Materials:

-

3-(4-Fluoro-2-methoxyphenyl)propanoic acid (1.0 equiv)[1]

-

Amine (R-NH₂) (1.1 – 1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)[1]

Procedure:

-

Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes. Note: Ensure pH is >8.

-

Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.[2] Stir for 5–10 minutes to form the activated OAt-ester.

-

Critical: Do not stir >30 mins before adding amine, as the active ester can hydrolyze or rearrange.[2]

-

-

Coupling: Add the amine (1.1 equiv).

-

Monitoring: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS (Target mass = Acid MW + Amine MW - 18).[2][1]

-

Workup:

Protocol B: Green & Scalable Coupling via T3P®

Recommended for: Scale-up (>10g), ease of purification.[1]

Mechanism: T3P (Propanephosphonic acid anhydride) acts as a dehydrating agent, forming a mixed anhydride.[2][1] The byproduct is a water-soluble phosphonic acid salt.[2][1][3]

Materials:

-

Amine (1.1 equiv)[1]

-

T3P® (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[2][1]

-

Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)[1]

-

Solvent: EtOAc or Me-THF (Concentration: 0.2 M – 0.5 M)[1]

Procedure:

-

Charge: Combine the acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc.[2][1]

-

Cooling: Cool the mixture to 0°C (ice bath). Exotherm control is vital for T3P.

-

Addition: Dropwise add T3P solution (1.5 equiv).

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Tip: If conversion is slow, the reaction can be safely heated to 50°C due to T3P's high thermal stability.[2]

-

-

Workup (The "Magic" Step):

Protocol C: Acid Chloride Activation (via Oxalyl Chloride)

Recommended for: Extremely sterically hindered amines or cost-critical campaigns.[1]

Mechanism:

Figure 2: Activation pathway via Vilsmeier-Haack intermediate using Oxalyl Chloride.[1]

Procedure:

-

Setup: Dissolve Acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

-

Catalyst: Add 1–2 drops of anhydrous DMF . This is critical; without DMF, the reaction is sluggish.[2]

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.[2][1]

-

Completion: Stir at RT for 1–2 hours until gas evolution ceases.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride and DCM. (Do not heat >40°C).

-

Coupling: Re-dissolve the crude acid chloride in DCM. Add to a solution of Amine (1.0 equiv) and TEA (1.5 equiv) at 0°C.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield (HATU) | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Reduce activation time (Step 3) to <5 mins before adding amine. |

| New Impurity (+135 Da) | Guanidinylation | Excess HATU reacting with the amine.[2] Use exactly 1.0 equiv of HATU or switch to phosphonium salts (PyBOP).[2][1] |

| Incomplete Reaction (T3P) | Steric Bulk | Heat reaction to 60°C. T3P is stable at elevated temperatures unlike HATU.[2][1] |

| Darkening of Reaction | Electron-rich ring oxidation | The methoxy-phenyl ring is sensitive.[1] Ensure inert atmosphere (N₂). Avoid strong Lewis acids.[2][1] |

References

-

BenchChem. (2025).[2][1][6] Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. Retrieved from [2][1]

-

Sigma-Aldrich. (n.d.).[2][1] Peptide Coupling Reagents Guide: Mechanisms and Selection.[2][1] Retrieved from

-

Common Organic Chemistry. (n.d.).[2][1] Amine to Amide Mechanism - HATU.[2][1] Retrieved from

-

Bachem. (2024).[2][1][7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [2][1]

-

Archimica (now Euticals). (n.d.).[2][1] T3P (Propanephosphonic acid anhydride) Application Note.[2][1][3] (General reference for T3P properties).

Sources

- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

Preparation of 3-(4-Fluoro-2-methoxyphenyl)propanoic acid esters

Application Note: High-Purity Synthesis of 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid Esters

Abstract & Strategic Overview

The 3-phenylpropanoic acid pharmacophore is a privileged scaffold in medicinal chemistry, serving as a critical structural motif in PPAR agonists (e.g., glitazars), GPR40 modulators, and integrin antagonists. The specific substitution pattern—4-fluoro-2-methoxy —is designed to optimize metabolic stability (via fluorine blockade of para-oxidation) and steric/electronic fitting (via the ortho-methoxy group).

This Application Note details two distinct synthetic routes tailored for different stages of drug development:

-

Route A (Scale-Up): A cost-effective Knoevenagel condensation followed by hydrogenation. Ideal for multi-gram to kilogram synthesis due to the low cost of the aldehyde starting material.

-

Route B (Discovery/HTS): A Heck cross-coupling reaction.[1][2] Ideal for rapid analog generation using diverse acrylate esters and aryl halides.

Retrosynthetic Analysis

The following logic map visualizes the disconnection strategy. Route A relies on the "Cinnamic Acid" intermediate, while Route B utilizes direct Pd-catalyzed olefin insertion.

Figure 1: Retrosynthetic disconnection showing the convergence of both routes at the cinnamate intermediate.

Method A: The Knoevenagel-Hydrogenation Route (Scale-Up)

This route is preferred for scale-up due to the stability and low cost of benzaldehydes compared to aryl bromides.

Step 1: Knoevenagel Condensation (Doebner Modification)

We utilize a pyridine-mediated condensation with malonic acid. While direct condensation with esters is possible, the acid route often yields higher stereoselectivity (

-

Reagents: 4-Fluoro-2-methoxybenzaldehyde (1.0 equiv), Malonic acid (1.2 equiv), Pyridine (Solvent/Base), Piperidine (Cat. 0.1 equiv).

-

Conditions: Reflux (

), 4-6 hours.

Protocol:

-

Charge a round-bottom flask with 4-Fluoro-2-methoxybenzaldehyde (10.0 g, 64.9 mmol) and Malonic acid (8.1 g, 77.9 mmol).

-

Add Pyridine (30 mL) and Piperidine (0.6 mL).

-

Heat to reflux (

) with vigorous stirring. Evolution of -

Monitor: TLC (Hexane/EtOAc 7:3) or LCMS. The aldehyde spot should disappear.

-

Workup: Cool to

. Slowly add concentrated -

Filtration: Filter the white solid, wash with cold water (

), and dry under vacuum. -

Yield Expectation: 85-92% of trans-4-fluoro-2-methoxycinnamic acid.

Step 2: Esterification (Fischer Esterification)

Note: If the target is the acid, skip this. If the target is the ester, perform this before hydrogenation to improve solubility.

Protocol:

-

Dissolve the cinnamic acid intermediate (10.0 g) in the desired alcohol (e.g., Methanol or Ethanol , 100 mL).

-

Add

(catalytic, 1.0 mL) dropwise. -

Reflux for 3 hours.

-

Concentrate solvent, neutralize with saturated

, and extract with Ethyl Acetate. -

Dry over

and concentrate to yield the cinnamic ester.

Step 3: Catalytic Hydrogenation (The Critical Step)

Expert Insight: The presence of the fluorine atom on the aromatic ring presents a risk of hydrodefluorination (C-F bond cleavage) if conditions are too harsh. While aryl fluorides are more stable than bromides, high pressures or elevated temperatures with Pd/C can strip the fluorine.

-

Catalyst: 10% Pd/C (50% water wet).

-

Solvent: Methanol or Ethyl Acetate (EtOAc is safer to prevent transesterification if using complex esters).

-

Pressure: 1 atm (Balloon pressure) is sufficient and safer for preserving the C-F bond.

Protocol:

-

Dissolve the cinnamic ester (5.0 g) in Ethyl Acetate (50 mL).

-

Add 10% Pd/C (0.25 g, 5 wt% loading). Safety: Add catalyst under inert nitrogen flow to prevent ignition.

-

Purge the vessel with Nitrogen (

), then Hydrogen ( -

Stir vigorously under a Hydrogen balloon (1 atm) at room temperature (

). -

Self-Validation: Monitor reaction by proton NMR. Look for the disappearance of olefinic protons (

6.0-7.5 region, doublets with -